molecular formula C7H9NOS B13591567 1-(4-Methylthiazol-5-yl)cyclopropan-1-ol

1-(4-Methylthiazol-5-yl)cyclopropan-1-ol

Cat. No.: B13591567
M. Wt: 155.22 g/mol
InChI Key: ATFKCVAXKCYPOA-UHFFFAOYSA-N
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Description

1-(4-Methylthiazol-5-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . This compound features a cyclopropanol ring attached to a thiazole ring, which is substituted with a methyl group at the 4-position. The presence of both the cyclopropanol and thiazole moieties makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylthiazol-5-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable thiazole derivative. One common method is the reaction of 4-methylthiazole with a cyclopropanation reagent under controlled conditions. The reaction may involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiazole, followed by the addition of a cyclopropanation reagent like ethyl diazoacetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylthiazol-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methylthiazol-5-yl)cyclopropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylthiazol-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropanol moiety may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylthiazol-5-yl)cyclopropan-1-ol is unique due to the presence of the cyclopropanol ring, which imparts distinct chemical and biological properties compared to its analogs. The rigidity and strain of the cyclopropanol ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-5-yl)cyclopropan-1-ol

InChI

InChI=1S/C7H9NOS/c1-5-6(10-4-8-5)7(9)2-3-7/h4,9H,2-3H2,1H3

InChI Key

ATFKCVAXKCYPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2(CC2)O

Origin of Product

United States

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